![molecular formula C31H36N8O2 B10836063 Pyrrolo[2,3-d]pyrimidine derivative 10](/img/structure/B10836063.png)
Pyrrolo[2,3-d]pyrimidine derivative 10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolo[2,3-d]pyrimidine derivative 10 is a member of the pyrrolo[2,3-d]pyrimidine family, which is a class of nitrogen-containing heterocyclic compounds. These compounds are known for their significant roles in medicinal chemistry and material science due to their diverse biological activities and structural versatility . Pyrrolo[2,3-d]pyrimidine derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory properties .
Preparation Methods
The synthesis of pyrrolo[2,3-d]pyrimidine derivative 10 can be achieved through various synthetic routes. One common method involves the use of copper-catalyzed coupling reactions. For instance, the reaction of 5-bromopyrimidin-4-amines with alkynes in the presence of copper chloride and 6-methylpicolinic acid as a catalytic system can yield pyrrolo[2,3-d]pyrimidines . Another approach involves microwave-assisted reactions, which offer a robust and efficient method for preparing these derivatives . Industrial production methods often utilize these catalytic systems due to their efficiency and cost-effectiveness .
Chemical Reactions Analysis
Pyrrolo[2,3-d]pyrimidine derivative 10 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium hypochlorite, TEMPO, and dimethylamine . For example, the oxidation of pyrrolo[2,3-d]pyrimidine derivatives can be achieved using sodium hypochlorite and TEMPO, resulting in the formation of carboxamide derivatives . These reactions often yield major products that are valuable intermediates for further chemical transformations .
Scientific Research Applications
Pyrrolo[2,3-d]pyrimidine derivative 10 has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development . For instance, it has been studied as a potential inhibitor of tyrosine kinases, which are involved in cancer cell proliferation . Additionally, its anti-inflammatory properties make it a promising compound for treating inflammatory diseases . In the industrial sector, pyrrolo[2,3-d]pyrimidine derivatives are used in the development of fluorescent materials due to their strong UV-blue fluorescence .
Mechanism of Action
The mechanism of action of pyrrolo[2,3-d]pyrimidine derivative 10 involves its interaction with specific molecular targets and pathways. For example, as a tyrosine kinase inhibitor, it binds to the active site of the enzyme, preventing its phosphorylation activity and thereby inhibiting cancer cell growth . It also interacts with other signaling pathways, such as the PI3K/AKT/mTOR pathway, which is involved in cell survival and proliferation . The compound’s anti-inflammatory effects are attributed to its ability to inhibit the expression of inflammatory mediators like prostaglandin E2 and tumor necrosis factor-alpha .
Comparison with Similar Compounds
Pyrrolo[2,3-d]pyrimidine derivative 10 can be compared with other similar compounds, such as purine and pyrimidine derivatives. While purine derivatives like adenine and guanine are naturally occurring and play crucial roles in DNA and RNA, pyrrolo[2,3-d]pyrimidine derivatives are synthetic and offer unique structural features that can be exploited for therapeutic purposes . Similar compounds include tubercidin, toyocamycin, and sangivamycin, which are known for their antibiotic properties .
Properties
Molecular Formula |
C31H36N8O2 |
|---|---|
Molecular Weight |
552.7 g/mol |
IUPAC Name |
7-(4-tert-butylphenyl)-2-[[5-(3,8-diazabicyclo[3.2.1]octane-3-carbonyl)pyridin-2-yl]amino]-N,N-dimethylpyrrolo[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C31H36N8O2/c1-31(2,3)21-7-11-24(12-8-21)39-25(29(41)37(4)5)14-20-16-33-30(36-27(20)39)35-26-13-6-19(15-32-26)28(40)38-17-22-9-10-23(18-38)34-22/h6-8,11-16,22-23,34H,9-10,17-18H2,1-5H3,(H,32,33,35,36) |
InChI Key |
VTSDFHMWTKRCAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C(=CC3=CN=C(N=C32)NC4=NC=C(C=C4)C(=O)N5CC6CCC(C5)N6)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


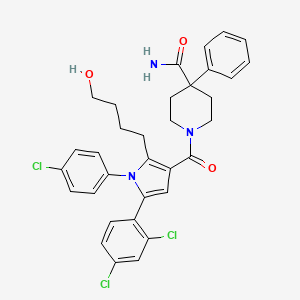
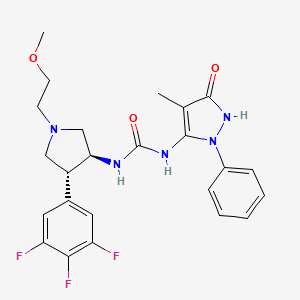

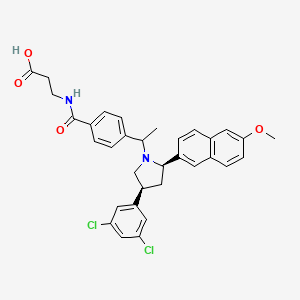
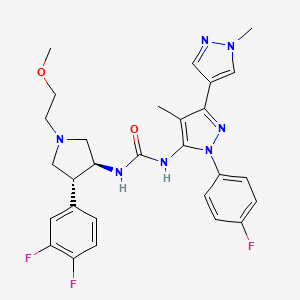
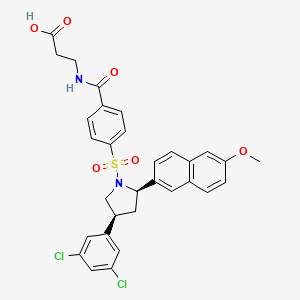
![4-(4-Chlorophenyl)-1-{[1-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-2-(3-hydroxypropyl)-1H-pyrrol-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B10836039.png)
![1-[4-(3-chloro-4-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-(4-methyl-5-oxo-2-phenyl-1H-pyrazol-3-yl)urea](/img/structure/B10836051.png)
![Pyrrolo[1,2-f]triazine derivative 2](/img/structure/B10836055.png)
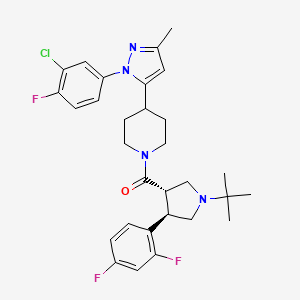
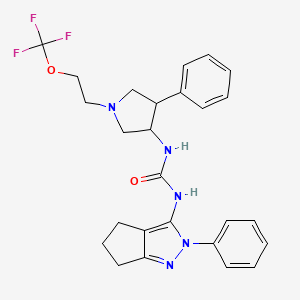
![Pyrrolo[2,3-d]pyrimidine derivative 31](/img/structure/B10836067.png)
![Pyrrolo[2,3-d]pyrimidine derivative 26](/img/structure/B10836080.png)
![Pyrrolo[2,3-b]pyridine derivative 4](/img/structure/B10836085.png)
